Cas no 2551116-95-9 (6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride)

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pharmacologically active compounds. Its reactive carbonyl chloride group enables efficient acylation reactions, facilitating the formation of amides and esters under mild conditions. The methoxy-substituted tetrahydroisoquinoline scaffold contributes to its utility in medicinal chemistry, often serving as a key building block for alkaloid derivatives and CNS-targeting molecules. This compound exhibits good stability under controlled conditions, ensuring reliable handling in synthetic workflows. Its structural features make it particularly useful for constructing complex heterocyclic systems, offering synthetic flexibility for drug discovery and development applications.
6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride structure
2551116-95-9 structure
Product Name:6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride
CAS No:2551116-95-9
MF:C11H12ClNO2
MW:225.671482086182
MDL:MFCD32874601
CID:5671925
PubChem ID:154809700
Update Time:2025-11-01

6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • EN300-26976275
    • 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride
    • 2551116-95-9
    • 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride
    • MDL: MFCD32874601
    • Inchi: 1S/C11H12ClNO2/c1-15-10-3-2-9-7-13(11(12)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3
    • InChI Key: KKSTXNJWZHGVHF-UHFFFAOYSA-N
    • SMILES: ClC(N1CC2C=CC(=CC=2CC1)OC)=O

Computed Properties

  • Exact Mass: 225.0556563g/mol
  • Monoisotopic Mass: 225.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.5Ų

6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride Pricemore >>

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Additional information on 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride

Introduction to 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride (CAS No. 2551116-95-9)

6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride is a highly versatile intermediate in the field of pharmaceutical chemistry, particularly renowned for its role in the synthesis of bioactive molecules. This compound, identified by the chemical identifier CAS No. 2551116-95-9, belongs to the tetrahydroisoquinoline class of heterocyclic structures, which have garnered significant attention due to their broad spectrum of biological activities. The presence of a methoxy group and a carbonyl chloride functionality makes this molecule particularly valuable for further derivatization, enabling the construction of complex pharmacophores essential for drug development.

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, frequently encountered in natural products and pharmacologically active agents. Its structural framework is known to exhibit a wide range of biological effects, including but not limited to analgesic, antipsychotic, and cardiovascular properties. The introduction of the carbonyl chloride moiety at the 2-position of the tetrahydroisoquinoline ring significantly enhances its reactivity, making it an excellent precursor for amide bond formation. This reactivity is harnessed in various synthetic pathways to produce more complex molecules with tailored biological properties.

Recent advancements in synthetic methodologies have highlighted the importance of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride as a key building block in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in constructing derivatives with enhanced binding affinity to specific biological targets. The methoxy group at the 6-position provides a site for further functionalization, allowing chemists to modulate physicochemical properties such as solubility and metabolic stability. These attributes are crucial for optimizing drug-like characteristics and improving pharmacokinetic profiles.

In the realm of drug discovery, the synthesis of tetrahydroisoquinoline derivatives remains a fertile ground for innovation. The CAS No. 2551116-95-9 compound serves as a cornerstone in these efforts, facilitating access to structurally diverse libraries for high-throughput screening. Recent publications have showcased its application in generating novel scaffolds with potential applications in treating neurological disorders and cancer. The carbonyl chloride functionality at the 2-position is particularly advantageous for rapid and efficient coupling with amines via classical amide bond formation or more modern strategies such as reagent-free activation protocols.

The versatility of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride extends beyond its role as an intermediate; it also finds utility in academic research aimed at elucidating structure-activity relationships (SAR) within the tetrahydroisoquinoline family. Researchers have leveraged this compound to explore new synthetic pathways and develop catalytic systems that improve efficiency and sustainability in pharmaceutical synthesis. Such efforts align with global trends toward greener chemistry practices, emphasizing minimal waste generation and energy-efficient processes.

From a commercial perspective, the demand for high-quality intermediates like CAS No. 2551116-95-9 continues to grow as pharmaceutical companies seek innovative solutions to accelerate drug development pipelines. Suppliers specializing in fine chemicals have recognized this trend and have invested in optimizing production processes to meet stringent quality standards. This ensures that researchers and industrial chemists receive reliable materials essential for advancing their projects without compromising on purity or yield.

The future prospects for 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride are promising, given its enduring relevance in synthetic chemistry and its potential applications across multiple therapeutic areas. As computational methods advance, virtual screening techniques are being employed to identify novel derivatives with enhanced pharmacological profiles. These computational approaches complement traditional experimental methodologies by rapidly evaluating large chemical spaces derived from known scaffolds like tetrahydroisoquinolines.

In conclusion,6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride (CAS No. 2551116-95-9) represents a critical component in modern pharmaceutical research and development. Its unique structural features and reactivity make it indispensable for constructing complex bioactive molecules with potential therapeutic applications. As scientific understanding evolves and new synthetic tools emerge,this compound will undoubtedly remain at forefront of medicinal chemistry endeavors aimed at improving human health through innovative drug design strategies.

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